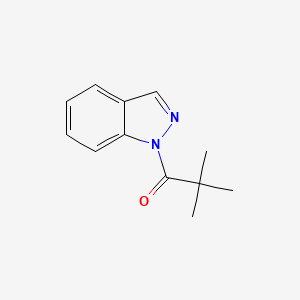

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Indazol-1-yl)-2,2-dimethylpropan-1-one” is a compound that contains an indazole moiety. Indazole is a heterocyclic aromatic organic compound that is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . The indazole moiety is essentially planar .

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A high-yielding one-pot synthesis producing exclusively bis(1H-indazol-1-yl)methane from 1H-indazole and DMSO has been reported .Molecular Structure Analysis

The molecular structure of indazole-containing compounds is characterized by a planar indazole moiety . The acetyl group is slightly twisted out of the indazole plane .Chemical Reactions Analysis

Indazole derivatives are valuable synthetic intermediates for the assembly of heterocyclic structures . They have been used in the formation of bis(1H-indazol-1-yl)methane and in the synthesis of heteroleptic Cu(I) complexes .Physical and Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Addition Reactions and Redox Esterifications

Indazoles, including structures similar to 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, are involved in addition reactions and redox esterifications. A study highlights the conversion of 1,2-dimethylindazolium-3-carboxylate into indazol-3-ylidene, which reacts with ketones to form stable adducts. This reaction is significant for creating benzoates through redox esterification of aromatic aldehydes, supporting a Cannizzaro-type mechanism (Schmidt et al., 2007).

Synthesis of Neurokinin-1 Receptor Antagonists

This compound related compounds have been identified as precursors in synthesizing neurokinin-1 receptor antagonists. These compounds exhibit significant potential in clinical applications for emesis and depression due to their high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes

Indazole derivatives, including pseudo-cross-conjugated mesomeric betaines, have been synthesized from 1.2-dimethylindazolium-3-carboxylates. These compounds are intriguing for their capability to decarboxylate, forming N-heterocyclic carbenes of indazole, which can be trapped to form amidates, showing versatility in chemical synthesis and applications (Schmidt et al., 2006).

Anticancer Activities of Indazole Compounds

The indazole compound YC-1 has been studied for its anticancer activities, specifically in prostate cancer cells. It induces apoptosis and suppresses growth by affecting nuclear factor-κB activation, illustrating the potential of indazole derivatives in cancer therapy (Huang et al., 2005).

Synthesis of Pyrazole Derivatives

Research into the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives explores the condensation of indazole compounds with other organic molecules. This process highlights the structural diversity and potential pharmacological applications of indazole-based compounds (Hote & Lokhande, 2014).

Mecanismo De Acción

Target of Action

Compounds containing the indazole moiety are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For example, some indazole derivatives act by inhibiting certain enzymes or by binding to specific receptors .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The compound’s solubility and stability have been studied , which can provide some insights into its bioavailability.

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It has been reported that certain indazole-containing compounds are air- and water-stable , suggesting that they may be relatively resistant to environmental factors.

Safety and Hazards

Direcciones Futuras

Indazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

1-indazol-1-yl-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYKDPCWPCBYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)